2-(3,5-Dimethoxy-4-methylphenyl)ethanamine
Overview
Description
“2-(3,5-Dimethoxy-4-methylphenyl)ethanamine” is a chemical compound . It has a molecular formula of C11H17NO2 . The compound has a molecular weight of 195.25800 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact mass of the molecule is 195.12600 .Scientific Research Applications
Neurochemical Pharmacology :
- A study by Eshleman et al. (2018) explored the neurochemical pharmacology of psychoactive substituted N‐benzylphenethylamines, including 2-(2,5-dimethoxy-4-methylphenyl)-N-(2-methoxybenzyl)ethanamine. These compounds demonstrated high affinity for, and full efficacy at, 5-HT2A and 5-HT2C receptors, with biochemical pharmacology consistent with hallucinogenic activity (Eshleman et al., 2018).
Analytical Characterization :
- Research by Zuba and Sekuła (2013) provided analytical characterization of three hallucinogenic N-(2-methoxy)benzyl derivatives of the 2C-series of phenethylamine drugs, including 2-(2,5-dimethoxy-4-methylphenyl)-N-(2-methoxybenzyl)ethanamine. This study used various methods such as gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry for identification (Zuba & Sekuła, 2013).
Metabolism and Toxicology :
- A 2017 study by Nielsen et al. focused on the characterization of the hepatic cytochrome P450 enzymes involved in the metabolism of 25I-NBOMe and 25I-NBOH, which are related to 2-(3,5-Dimethoxy-4-methylphenyl)ethanamine. This study provided insights into the metabolic pathways and possible drug-drug interactions (Nielsen et al., 2017).
Psychoactive Effects and Comparative Neuropharmacology :
- Elmore
Synthesis and Antioxidant Activities :
- Sancak et al. (2012) explored the synthesis and antioxidant activities of new trisubstituted triazoles, including compounds derived from 2-(3,4-dimethoxy phenyl)ethanamine. The study found that some synthesized compounds exhibited significant antioxidant activity, suggesting potential applications in this area (Sancak et al., 2012).
Metabolic Profile Determination :
- A study by Seo et al. (2018) on the metabolic profile determination of 25N-NBOMe in human liver microsomes using liquid chromatography-quadrupole time-of-flight mass spectrometry identified several metabolites. This research is crucial for understanding the metabolism and potential toxicological implications of these compounds (Seo et al., 2018).
Enamines in Synthesis :
- Research by Dean et al. (1982) involved the use of ethanamines, including 2-(substituted amino)-3,3-dialkylchromanones, in synthesis processes. This study demonstrated the utility of enamines in synthesizing various compounds, which could have implications in the field of organic chemistry (Dean et al., 1982)
Properties
IUPAC Name |
2-(3,5-dimethoxy-4-methylphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8-10(13-2)6-9(4-5-12)7-11(8)14-3/h6-7H,4-5,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHRMWHYJGLIEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)CCN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80658381 | |
Record name | 2-(3,5-Dimethoxy-4-methylphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80658381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63037-49-0 | |
Record name | 3,5-Dimethoxy-4-methylbenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63037-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desoxy | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063037490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(3,5-Dimethoxy-4-methylphenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80658381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DESOXY | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/424LJJ87HT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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